N-{4-[(1E)-2-CYANO-2-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]PHENYL}ACETAMIDE
Overview
Description
N-{4-[(1E)-2-CYANO-2-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]PHENYL}ACETAMIDE is a complex organic compound that features a cyano group, a nitrophenyl group, and a thiazole ring
Preparation Methods
The synthesis of N-{4-[(1E)-2-CYANO-2-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]PHENYL}ACETAMIDE typically involves the following steps:
Cyanoacetylation of Amines: The preparation of cyanoacetamides can be achieved by treating substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions.
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclocondensation of appropriate precursors.
Chemical Reactions Analysis
N-{4-[(1E)-2-CYANO-2-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.
Common reagents and conditions used in these reactions include triethylamine, ethanol, and various catalysts. Major products formed from these reactions include pyrrole derivatives and other heterocyclic compounds .
Scientific Research Applications
N-{4-[(1E)-2-CYANO-2-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is used in the synthesis of biologically active heterocyclic moieties, which have potential therapeutic applications.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-CYANO-2-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]PHENYL}ACETAMIDE involves its interaction with molecular targets and pathways. The cyano and nitrophenyl groups, along with the thiazole ring, contribute to its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
N-{4-[(1E)-2-CYANO-2-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]ETH-1-EN-1-YL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
N-{4-[(4-CYANO-2-ETHYL-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOL-1-YL)AMINO]PHENYL}ACETAMIDE: This compound features a pyridobenzimidazole ring instead of a thiazole ring.
2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: This compound has a propynyl group instead of a cyano group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the thiazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c1-13(25)22-17-6-2-14(3-7-17)10-16(11-21)20-23-19(12-28-20)15-4-8-18(9-5-15)24(26)27/h2-10,12H,1H3,(H,22,25)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUVBSFGRPILHR-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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